2-Amino-6-chlorobenzoic acid (CAS 2148-56-3) is a chlorinated derivative of anthranilic acid, serving as a critical intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring an ortho-amino group and an ortho-chloro substituent relative to the carboxylic acid, imparts distinct reactivity that is leveraged for creating complex organic molecules with specific biological activities. This compound is frequently employed in the development of anti-inflammatory drugs and quinazolinone-based compounds.
Substituting 2-Amino-6-chlorobenzoic acid with its positional isomers, such as 2-amino-4-chlorobenzoic or 2-amino-5-chlorobenzoic acid, frequently leads to failure in achieving the desired product structure or yield. The placement of the chlorine atom at the 6-position, adjacent to the amino group, creates significant steric hindrance and electronic effects that are fundamentally different from other isomers. This specific arrangement dictates the regioselectivity of cyclization and condensation reactions, meaning that alternative isomers will often yield entirely different constitutional isomers or mixtures that are difficult to separate, compromising the efficiency and outcome of the synthesis.
The synthesis of bioactive quinazolinone derivatives, a common application for substituted anthranilic acids, demonstrates the critical role of the 6-chloro position. While many substituted anthranilic acids can form these scaffolds, the steric and electronic influence of the 6-chloro group often directs the reaction to a single, desired regioisomer in high yield. In contrast, isomers like 2-amino-4-chlorobenzoic acid can lead to mixtures of products, significantly lowering the isolated yield of the target molecule and increasing purification costs.
| Evidence Dimension | Synthetic Yield & Regioselectivity |
| Target Compound Data | Enables high-yield synthesis of specific regioisomers. |
| Comparator Or Baseline | Other positional isomers (e.g., 2-amino-4-chlorobenzoic acid) which may produce isomeric mixtures. |
| Quantified Difference | Potentially >40% improvement in isolated yield of the desired isomer compared to less regioselective precursors. |
| Conditions | Typical quinazolinone synthesis via condensation and cyclization reactions. |
Selecting this specific isomer can eliminate the formation of hard-to-separate byproducts, directly increasing process efficiency and reducing downstream purification costs.
2-Amino-6-chlorobenzoic acid exhibits a distinct melting point of 158-160 °C. This is significantly different from its common positional isomers, 2-amino-5-chlorobenzoic acid (m.p. ~201 °C) and 2-amino-4-chlorobenzoic acid (m.p. ~232 °C). This lower melting point can be advantageous in specific synthetic protocols, such as melt-phase reactions or processes where lower temperatures are required to prevent degradation of other sensitive reagents.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 158-160 °C |
| Comparator Or Baseline | 2-Amino-5-chlorobenzoic acid: ~201 °C; 2-Amino-4-chlorobenzoic acid: ~232 °C |
| Quantified Difference | 41-74 °C lower melting point than key positional isomers. |
| Conditions | Standard melting point determination. |
This well-defined and lower melting point allows for a wider processing window and can be critical for compatibility with temperature-sensitive syntheses, preventing byproduct formation.
Comprehensive solubility studies have been performed on 2-Amino-6-chlorobenzoic acid across a wide range of common laboratory and industrial solvents. At 298.15 K (25 °C), its mole fraction solubility in ethanol (1.299 x 10⁻¹) is significantly higher than its solubility in solvents like toluene (6.551 x 10⁻⁴) or water (5.320 x 10⁻⁴). This high solubility in polar protic solvents like ethanol is advantageous for homogeneous reaction conditions and simplifies workup procedures compared to less soluble analogs that may require co-solvents or higher temperatures.
| Evidence Dimension | Mole Fraction Solubility (at 298.15 K) |
| Target Compound Data | Ethanol: 1.299 x 10⁻¹ |
| Comparator Or Baseline | Water: 5.320 x 10⁻⁴ |
| Quantified Difference | Approximately 244 times more soluble in ethanol than in water. |
| Conditions | Saturated shake-flask method at 298.15 K under atmospheric pressure. |
High solubility in common process solvents like ethanol simplifies reaction setup, improves reaction kinetics, and can lead to cleaner product profiles, reducing the need for complex solvent systems.
This compound is the material of choice for syntheses where the final product's biological activity is dependent on a specific substitution pattern that can only be achieved through a regiocontrolled reaction. Its use is indicated in the development of quinazolinone-based kinase inhibitors or other APIs where isomeric purity is a regulatory and efficacy requirement.
In multi-step syntheses involving thermally sensitive functional groups or reagents, the lower melting point of 2-Amino-6-chlorobenzoic acid compared to its isomers makes it a valuable precursor. It enables reactions to be run under milder conditions, potentially preventing thermal degradation and improving the overall yield and purity of the final product.
For industrial processes designed around common, cost-effective solvents like ethanol, this compound's high solubility is a key advantage. It allows for more concentrated reaction mixtures, increasing reactor throughput and simplifying downstream processing and solvent recovery steps.
Irritant